(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime

Description

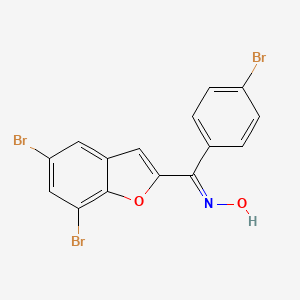

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime is a brominated benzofuran-derived oxime compound. Its structure comprises a 1-benzofuran core substituted with bromine atoms at positions 5 and 7, a 4-bromophenyl group attached via a methanone bridge, and an oxime (-NOH) functional group.

Properties

IUPAC Name |

(NE)-N-[(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br3NO2/c16-10-3-1-8(2-4-10)14(19-20)13-6-9-5-11(17)7-12(18)15(9)21-13/h1-7,20H/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAWUWFAPRCRJG-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/C2=CC3=CC(=CC(=C3O2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime typically involves multiple steps, starting from commercially available precursors

Bromination: The benzofuran core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces bromine atoms at the desired positions on the benzofuran ring.

Oxime Formation: The brominated benzofuran derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: The oxime group can be reduced to form amines, which can further react to form various derivatives.

Substitution: The bromine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Nitrile oxides: Formed from the oxidation of the oxime group.

Amines: Formed from the reduction of the oxime group.

Substituted benzofurans: Formed from nucleophilic substitution of the bromine atoms.

Scientific Research Applications

Organic Synthesis

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime serves as a valuable building block in organic synthesis. Its structure allows for various chemical reactions, including substitution and oxidation, facilitating the creation of more complex organic molecules. This property is particularly useful in developing new pharmaceuticals and agrochemicals .

Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer and antimicrobial effects. The brominated motifs in this compound enhance its interaction with biological macromolecules, making it a candidate for drug development .

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzofuran compounds showed cytotoxic effects against various cancer cell lines. The presence of bromine atoms was correlated with increased potency, suggesting that this compound could exhibit similar properties .

Material Science

This compound can be utilized in the synthesis of new materials, such as polymers or dyes. Its unique chemical structure allows for the modification of physical properties, enabling the design of materials with specific functionalities .

Industrial Production Methods

The industrial synthesis of this compound typically involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime involves its interaction with biological targets. The benzofuran core can interact with enzymes and receptors, potentially inhibiting their activity. The oxime group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran-Oxime Family

Several benzofuran-oxime derivatives have been synthesized and studied, offering insights into how substituents influence properties:

Key Structural Differences:

- Bromination Pattern: The target compound’s 5,7-dibromo substitution contrasts with mono-bromo derivatives like 208a .

- Aryl Group : The 4-bromophenyl group in the target compound introduces steric bulk and additional bromine compared to phenyl or fluorophenyl groups in analogues (e.g., 208b–e) .

- Oxime Position: Unlike ethanone-linked oximes (e.g., 208a–e), the target compound’s oxime is attached to a methanone bridge, which may influence hydrogen-bonding capacity and solubility .

Physicochemical Properties

- Molecular Weight: The target compound (C₁₅H₈Br₃NO₂) has a higher molecular weight (~479 g/mol) than non-brominated analogues (e.g., phenyl-substituted variant: ~377 g/mol) due to three bromine atoms .

- Solubility : Increased bromination reduces aqueous solubility, as seen in similar compounds .

Biological Activity

The compound (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime , with the CAS number 83806-75-1, is a derivative of benzofuran known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H7Br3O2

- Molecular Weight : 458.93 g/mol

- Structure : The compound features a bromophenyl group and a dibromobenzofuran moiety, which contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. The specific compound has been studied for its ability to induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound appears to interact with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. In vitro studies demonstrated that it could inhibit cell proliferation in breast cancer and leukemia cell lines by inducing G2/M phase arrest and promoting apoptosis through caspase activation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays against various bacterial strains indicated that it possesses bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

- Study Findings : A study revealed that the compound's effectiveness is dose-dependent, with significant inhibition of bacterial growth observed at concentrations as low as 10 µg/mL. This suggests potential for development as an antimicrobial agent .

Antimalarial Activity

Recent investigations into the antimalarial properties of benzofuran derivatives have highlighted their potential against Plasmodium falciparum. The oxime derivative exhibited activity against chloroquine-resistant strains, suggesting a new avenue for antimalarial drug development.

- Research Insights : The compound was found to chelate iron, which is crucial for the survival of the malaria parasite. This mechanism not only inhibits parasite growth but also disrupts heme polymerization within the parasite .

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM) after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups compared to controls .

- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. Results showed that it had a synergistic effect when combined with penicillin against resistant strains of Staphylococcus aureus, enhancing the overall antibacterial activity by 30% .

- Antimalarial Studies : In vivo studies using murine models infected with Plasmodium yoelii demonstrated that the compound significantly reduced parasitemia levels compared to untreated controls, indicating its potential as a therapeutic agent against malaria .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic strategies for (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime?

The synthesis typically involves three stages:

- Friedel-Crafts Acylation : Construct the benzofuran methanone core using a brominated benzofuran derivative and 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Bromination : Introduce additional bromine atoms at the 5- and 7-positions of the benzofuran ring using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled temperature .

- Oximation : React the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol/water) to form the oxime .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves heavy atom (Br) positions and confirms stereochemistry. For example, similar brominated benzofuran oximes crystallize in space group P2₁/c with Z = 4 .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments, but bromine’s magnetic anisotropy may require 2D NMR (e.g., COSY, HSQC) to resolve signal splitting .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for C₁₇H₁₀Br₃NO₂) .

Advanced Questions

Q. How can conflicting crystallographic data due to bromine’s electron density be resolved?

- High-Resolution X-ray Diffraction : Use synchrotron radiation to enhance data resolution, particularly for heavy atoms. Refinement software (e.g., SHELXL) should prioritize anisotropic displacement parameters for bromine atoms .

- Complementary Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can validate bond lengths and angles against experimental data .

Q. What experimental design considerations mitigate degradation of the oxime group during prolonged studies?

- Temperature Control : Store samples at –20°C to slow hydrolysis. Evidence from analogous studies shows organic degradation rates increase by ~15% at 25°C over 24 hours .

- Inert Atmosphere : Use argon-purged vials during reactions to prevent oxidation.

- Stabilization Additives : Include radical scavengers (e.g., BHT) in solvent systems .

Q. How do bromine substitution patterns influence bioactivity in benzofuran oximes?

Q. How to optimize bromination selectivity to avoid overhalogenation?

- Stepwise Bromination : Use N-bromosuccinimide (NBS) at 0°C to prioritize mono-bromination, then increase temperature for di-substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .

Methodological Notes

- Data Contradictions : If NMR and crystallography data conflict (e.g., unexpected diastereomer ratios), validate via dynamic NMR (DNMR) to assess rotational barriers .

- Degradation Monitoring : Employ HPLC-PDA at 254 nm to track oxime stability, referencing retention times of known degradation products (e.g., ketone intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.